2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a 4-phenoxyphenyl group and a 4,6-dimethylpyrimidin-2-yl amino moiety. Its molecular formula is C₂₁H₁₉N₅O₂, with a molecular weight of 373.42 g/mol.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-phenoxyphenyl)-4H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-12-15(2)24-20(23-14)25-21-22-13-19(27)26(21)16-8-10-18(11-9-16)28-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOKTVHLDNJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine derivative, followed by the introduction of the phenoxyphenyl group, and finally, the formation of the imidazol ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound exhibits reactivity influenced by its functional groups :
-
Imidazolone ring : Susceptible to hydrolysis under acidic/basic conditions, forming amides or carboxylic acids.
-
Pyrimidine moiety : Electron-deficient due to methyl groups, enabling electrophilic aromatic substitution (EAS) or nucleophilic displacement.
-
Phenoxy group : Electron-donating oxygen atom may direct EAS (e.g., nitration, bromination).
Table: Key Reactivity Sites
| Functional Group | Possible Reactions | Reaction Conditions |
|---|---|---|
| Imidazolone carbonyl | Hydrolysis | H₂SO₄/HCl (acidic) or NaOH (basic) |
| Pyrimidine C–N bonds | Alkylation/arylation | Alkyl halides, SN2 conditions |
| Phenoxyphenyl ring | Electrophilic substitution | Nitric acid, bromine |
Hydrolysis of the Imidazolone Ring
The imidazolone ring undergoes hydrolysis via nucleophilic attack on the carbonyl group:
-
Acidic hydrolysis : Protonation of the carbonyl oxygen → formation of a tetrahedral intermediate → cleavage to yield an amide.
-
Basic hydrolysis : Deprotonation of the carbonyl oxygen → nucleophilic attack by water → ring opening to form a carboxylic acid.
Pyrimidine Substitution
The pyrimidine ring’s methyl groups enhance electrophilicity, facilitating substitution at the 2-position (where the amino group is attached). Reactions include:
-
Nucleophilic displacement : Replacement of the amino group with alcohols, thiols, or other nucleophiles.
-
Electrophilic substitution : Halogenation (e.g., bromination) at activated positions.
Phenoxyphenyl Group Reactions
The phenoxyphenyl moiety may undergo:
-
Nitration/Bromination : Directed by the oxygen atom’s electron-donating effect.
-
Oxidation : Conversion of the phenoxy group to a quinone structure under strong oxidizing conditions.
Analytical Techniques for Reaction Monitoring
Common methods to track reaction progress and product purity include:
-
NMR spectroscopy : Identifies structural changes (e.g., hydrolysis of imidazolone).
-
HPLC : Quantifies reaction yields and isolates intermediates.
-
Mass spectrometry : Confirms molecular weight and functional group transformations .
Comparative Reactivity with Structural Analogs
A comparison of reactivity with similar compounds highlights the role of substituents:
| Compound | Key Feature | Reactivity Outcome |
|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | Amino group on pyrimidine | Enhanced nucleophilic substitution |
| 4-(Phenoxy)aniline | Phenoxy group with aniline | Susceptible to electrophilic substitution |
| 1-(4-Methoxyphenyl)-3-(2-methylpyrimidin-5-yl)urea | Urea linkage | Herbicidal activity via EAS |
Source:
Scientific Research Applications
The term "aminopyrimidine" refers to a class of pyrimidines that have been substituted with at least one amino group or its derivatives .
Examples of Aminopyrimidines
Several compounds are categorized as aminopyrimidines :
- (2R)-1-[4-({4-[(2,5-dichlorophenyl)amino]pyrimidin-2-yl}amino)phenoxy]-3-(dimethylamino)propan-2-ol
- (2R)-1-[4-({6-[(2,6-difluorophenyl)amino]pyrimidin-4-yl}amino)phenoxy]-3-(dimethylamino)propan-2-ol
- (2R)-1-{4-[(4-anilino-5-bromopyrimidin-2-yl)amino]phenoxy}-3-(dimethylamino)propan-2-ol
- (2R,3Z)-4-{[(4-amino-2-methylpyrimidin-5-yl)methyl]amino}-2-hydroxy-3-sulfanylpent-3-en-1-yl trihydrogen diphosphate
- (2S)-1-[4-({6-[(2,6-difluorophenyl)amino]pyrimidin-4-yl}amino)phenoxy]-3-(dimethylamino)propan-2-ol
- (2S)-1-{4-[(4-anilino-5-bromopyrimidin-2-yl)amino]phenoxy}-3-(dimethylamino)propan-2-ol
- (2S)-2-(3-{2-bromo-5-[(2,4-diaminopyrimidin-1-ium-5-yl)methyl]-3-methoxyphenoxy}propyl)pentanedioate
- (2S)-2-[(2R,4S,5S)-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-{[(…)
- 4-(2-furanyl)-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
- 4-(4-fluorophenyl)-1-methyl-5-(2-{[(1S)-1-phenylethyl]amino}pyrimidin-4-yl)-2-piperidin-4-yl-1,2-dihydro-3H-pyrazol-3-one
- 4-(5,6-diamino-2-oxo-2,3,4,5-tetrahydropyrimidin-4-yl)-1,2-dihydropyrimidin-2-one
- 4-(5-methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine
- 4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- 4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-phenylpyrimidin-2-amine
- 4-({4-[(2,4,6-trimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
- N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-(2-ethoxyphenoxy)acetamide
- 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A: 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)-3,5-dihydro-4H-imidazol-4-one
Key Differences :
- Substituent Variation: Compound A replaces the 4-phenoxyphenyl group in the target compound with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group.
- Molecular Weight : Compound A has a higher molecular weight (C₂₂H₂₀N₅O₃ ; 414.43 g/mol) due to the additional oxygen atoms in the dioxane ring.
Zygocaperoside and Isorhamnetin-3-O Glycoside
These glycosides from Z. fabago () differ significantly in backbone structure (flavonoid vs. imidazolone-pyrimidine). However, their isolation and characterization via NMR and UV spectroscopy (Tables 1–2 in ) highlight methodologies applicable to the target compound’s analysis, particularly in confirming substituent identity and purity .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Target Compound and Analogues
Solubility and Reactivity
- The 4-phenoxyphenyl group in the target compound may confer moderate solubility in polar aprotic solvents (e.g., DCM, used in Compound A’s synthesis; ), whereas Compound A’s dihydrobenzodioxin group could increase membrane permeability due to higher lipophilicity .
Analytical and Crystallographic Insights
- Crystallography Tools : Software like SHELX () and WinGX () are critical for resolving molecular conformations. For example, SHELXL’s refinement capabilities could elucidate differences in bond angles or packing efficiency between the target compound and analogues .
- Spectroscopic Confirmation: NMR data (as in ) would be essential to distinguish the target compound’s substituents from analogues, particularly in verifying the phenoxyphenyl group’s electronic environment .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrimidine ring, an imidazole moiety, and a phenoxyphenyl group. The synthesis typically involves multi-step reactions, starting from readily available precursors like 4,6-dimethylpyrimidine and phenoxyacetic acid.
Synthetic Route Overview
- Preparation of Intermediates : The initial steps involve synthesizing the pyrimidine and imidazole intermediates.
- Coupling Reaction : These intermediates are then coupled under specific conditions to form the final compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Binding : The compound potentially binds to receptors related to apoptosis and cell cycle regulation.
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research focused on the effects of this compound on MCF-7 cells, revealing significant reductions in cell viability and increased markers of apoptosis.
- Antimicrobial Efficacy Study : An investigation in Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against various pathogens, concluding that it could serve as a lead for developing new antimicrobial agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the imidazolone core through cyclization reactions using substituted phenylglyoxals or α-ketoesters under acidic or basic conditions .
- Step 2 : Introduction of the 4,6-dimethylpyrimidin-2-ylamino group via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ for cross-coupling or CuI for Ullmann-type reactions may enhance efficiency .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., DMF for polar intermediates) to minimize byproducts .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1674 cm⁻¹ for imidazolone, N-H stretches at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the phenoxyphenyl group .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the pyrimidine moiety) .
Note : Cross-validate with elemental analysis to confirm purity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Replicate Studies : Use standardized assays (e.g., MIC for antimicrobial activity) under controlled conditions (pH, temperature) to minimize variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variations in synthesis or biological replicates .
- Mechanistic Profiling : Compare results across multiple cell lines or enzymatic targets to identify context-dependent effects .
Example : If Study A reports antimicrobial activity but Study B does not, test both in parallel using identical bacterial strains .
Advanced: What experimental designs are suitable for studying its environmental fate?
Methodological Answer:
Adopt a split-plot design with:
- Main Plots : Environmental compartments (soil, water, air).
- Subplots : Variables like pH, temperature, and microbial activity .
- Long-Term Monitoring : Track degradation products via LC-MS/MS and assess bioaccumulation in model organisms (e.g., Daphnia magna) over 6–12 months .
Key Metrics : Measure half-life (t₁/₂), partition coefficients (log P), and transformation pathways (e.g., hydroxylation or ring cleavage) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., chloro, methoxy) or phenoxyphenyl (e.g., nitro, fluoro) groups .
- Bioactivity Assays : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify critical substituents.
- Computational Modeling : Use DFT or molecular docking to correlate electronic properties (HOMO-LUMO gaps) with activity .
Case Study : A methyl group at the pyrimidine 4-position may enhance binding affinity to ATP pockets .
Advanced: What strategies mitigate challenges in interpreting spectral data for this compound?
Methodological Answer:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., imidazolone ring keto-enol forms) by varying temperature or solvent polarity .
- Isotopic Labeling : Incorporate ¹⁵N or ¹³C to track chemical shifts in complex environments .
- Synchrotron XRD : Obtain single-crystal structures to validate bond lengths and angles, especially for ambiguous regions like the imidazolone ring .
Advanced: How to design a study assessing its interaction with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to proteins like serum albumin or cytochrome P450 .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-protein complexes at ≤2.0 Å resolution .
- Thermodynamic Profiling : Use ITC to determine ΔH, ΔS, and ΔG of binding under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
